molecular formula C19H21NO3 B374183 Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate CAS No. 303790-73-0

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate

Cat. No.: B374183
CAS No.: 303790-73-0
M. Wt: 311.4g/mol
InChI Key: WLKYBLWTJLCBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate is an organic compound with the molecular formula C19H21NO3. It is characterized by the presence of a tert-butyl group attached to a benzoyl moiety, which is further linked to a benzoate ester. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate typically involves the reaction of 4-tert-butylbenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced reactors further improves the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzoic acid and 4-aminobenzoic acid.

    Reduction: Formation of 4-[(4-tert-butylbenzoyl)amino]benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced production of pro-inflammatory mediators. Additionally, it can interact with cellular signaling pathways, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-tert-butylbenzoate
  • 4-tert-Butylbenzoic acid
  • Methyl 4-aminobenzoate
  • 4-tert-Butylbenzyl alcohol

Uniqueness

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester and amide functionalities allows for diverse reactivity and interactions with biological targets. This compound’s structural features make it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)15-9-5-13(6-10-15)17(21)20-16-11-7-14(8-12-16)18(22)23-4/h5-12H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYBLWTJLCBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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